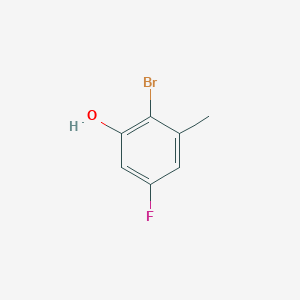

2-Bromo-5-fluoro-3-methylphenol

Descripción

2-Bromo-5-fluoro-3-methylphenol is a halogenated phenolic compound featuring a bromine atom at position 2, a fluorine atom at position 5, and a methyl group at position 3 on the aromatic ring. Its molecular formula is C₇H₆BrFO, with a molecular weight of 219.03 g/mol. The compound’s structure combines electron-withdrawing groups (Br, F) and an electron-donating methyl group, creating a unique electronic profile that influences its physicochemical properties, such as acidity, solubility, and reactivity.

Propiedades

Fórmula molecular |

C7H6BrFO |

|---|---|

Peso molecular |

205.02 g/mol |

Nombre IUPAC |

2-bromo-5-fluoro-3-methylphenol |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 |

Clave InChI |

KXORHVIKYIUJJZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1Br)O)F |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

2-Bromo-5-fluoro-3-methylphenol is utilized in several scientific research areas:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 2-Bromo-5-fluoro-3-methylphenol exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparación Con Compuestos Similares

3-Bromo-2-fluoro-5-methylphenylboronic Acid

- Structure : Bromo (position 3), fluoro (position 2), methyl (position 5), with a boronic acid group.

- Comparison: The meta-positioning of bromine (vs. ortho in the target compound) alters resonance effects. Boronic acid introduces distinct reactivity (e.g., Suzuki coupling), whereas the phenol group in the target compound enhances acidity (pKa ~8–10 for phenols vs. ~9–11 for arylboronic acids) .

5-Bromo-2-(3-fluorophenyl)-3-methyl-sulfinyl-1-benzofuran

- Structure : Bromo (position 5), fluorophenyl (position 2), methyl-sulfinyl (position 3) on a benzofuran scaffold.

- The benzofuran core may confer rigidity, affecting binding in biological systems .

Functional Group Modifications

(2-Amino-5-bromo-3-fluorophenyl)methanol

- Structure: Amino (position 2), bromo (position 5), fluoro (position 3), with a hydroxymethyl group.

- Comparison: The amino group (electron-donating) increases ring electron density, reducing phenol acidity compared to the target compound’s methyl group. The hydroxymethyl group adds hydrogen-bonding capacity, which may enhance solubility .

3-Bromo-5-(trifluoromethyl)phenol

- Structure : Bromo (position 3), trifluoromethyl (position 5).

- Comparison: The trifluoromethyl group (stronger electron-withdrawing than methyl) significantly lowers pKa (phenol acidity increases). The target compound’s methyl group provides steric bulk without drastically altering electronic properties .

Fluorinated Pyrimidines (e.g., 5-Fluoro-2′-deoxyuridine)

- Role of Fluorine: Fluorine in pyrimidines inhibits thymidylate synthase, blocking DNA synthesis. In 2-Bromo-5-fluoro-3-methylphenol, fluorine may similarly enhance bioactivity by mimicking hydroxyl groups in biomolecules, improving target binding .

Data Table: Key Properties of Comparable Compounds

| Compound | Substituents (Positions) | Functional Groups | Key Properties/Effects |

|---|---|---|---|

| 2-Bromo-5-fluoro-3-methylphenol | Br (2), F (5), CH₃ (3) | Phenol | Moderate acidity (pKa ~9), lipophilic |

| 3-Bromo-2-fluoro-5-methylphenylboronic acid | Br (3), F (2), CH₃ (5) | Boronic acid | Reactivity in cross-coupling reactions |

| 3-Bromo-5-(trifluoromethyl)phenol | Br (3), CF₃ (5) | Phenol | High acidity (pKa ~7.5), strong EWG |

| (2-Amino-5-bromo-3-fluorophenyl)methanol | NH₂ (2), Br (5), F (3) | Hydroxymethyl, amine | Enhanced solubility, reduced acidity |

Research Findings and Implications

- Acidity Trends: Bromine and fluorine (ortho/meta to -OH) in the target compound create competing electronic effects.

- Bioactivity Potential: Fluorine’s role in mimicking biomolecular motifs (e.g., hydrogen-bond acceptors) suggests utility in drug design, as seen in fluorinated pyrimidines .

- Synthetic Challenges: Bromination/fluorination regioselectivity is critical. ’s method for brominating furanones (NBS/AIBN) may be adaptable for phenol derivatives under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.